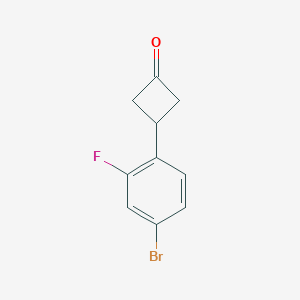

3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one

Description

3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one is a cyclobutane-based aromatic ketone featuring a bromo and fluoro substituent on the phenyl ring. The cyclobutane ring introduces significant steric strain, which can influence reactivity and conformational stability compared to larger cyclic ketones.

Properties

IUPAC Name |

3-(4-bromo-2-fluorophenyl)cyclobutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFO/c11-7-1-2-9(10(12)5-7)6-3-8(13)4-6/h1-2,5-6H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGAWUMXWGBPJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)C2=C(C=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluorobenzene and cyclobutanone.

Reaction Conditions: The reaction conditions often involve the use of strong bases and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product.

Industrial Production: Industrial production methods may involve optimized reaction conditions, including temperature control, pressure adjustments, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.

Scientific Research Applications

3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including anticancer and antibacterial properties.

Medicine: It serves as a building block in the development of new therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Research Implications and Gaps

- Reactivity Studies: The target compound’s strained cyclobutanone ring warrants investigation into its participation in [2+2] cycloadditions or ring-expansion reactions.

- Biological Activity : Fluorine and bromine substituents may enhance binding to biological targets (e.g., kinases), but this remains unexplored in the provided evidence.

- Synthetic Optimization: No yield or catalytic data exist for the target compound; future work could explore palladium-catalyzed cross-couplings or photochemical methods .

Biological Activity

3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one is an organic compound characterized by a cyclobutane ring substituted with a 4-bromo-2-fluorophenyl group. Its molecular formula is C10H9BrF, with a molecular weight of approximately 231.06 g/mol. The presence of bromine and fluorine atoms on the aromatic ring contributes to its unique chemical reactivity and potential biological activities. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, as well as its structure-activity relationships (SAR).

Chemical Structure and Properties

The structural features of 3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one are significant in determining its biological activity. The compound's unique combination of halogen substituents can influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H9BrF |

| Molecular Weight | 231.06 g/mol |

| Structure | Cyclobutane ring with 4-bromo-2-fluorophenyl group |

Antimicrobial Activity

Research indicates that compounds similar to 3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one have demonstrated significant antimicrobial properties. For instance, in a high-throughput screening study against Mycobacterium tuberculosis, certain phenylcyclobutane derivatives exhibited promising inhibitory effects, suggesting that structural modifications can enhance activity against bacterial strains .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In various studies, structurally related compounds have shown cytotoxic activity against cancer cell lines, indicating that the cyclobutane framework may contribute to the overall efficacy of these molecules in targeting cancer cells. The specific mechanisms of action are still under investigation but may involve the inhibition of key cellular pathways.

Structure-Activity Relationships (SAR)

Understanding the SAR of 3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one is crucial for optimizing its biological activity. The presence of halogen substituents like bromine and fluorine can significantly alter the compound's lipophilicity, electronic properties, and steric effects, which in turn affect its interaction with biological targets.

Key Findings from SAR Studies

- Halogen Effects : The introduction of bromine and fluorine has been shown to enhance the potency of similar compounds against various microbial strains.

- Substitution Patterns : Variations in substitution patterns on the phenyl ring can lead to differing levels of biological activity, highlighting the importance of specific functional groups in enhancing efficacy.

- Cytotoxicity Profiles : Compounds with similar structures have been evaluated for their cytotoxicity against human cancer cell lines, providing insights into the therapeutic potential of derivatives based on this scaffold.

Case Studies

Several studies have focused on evaluating the biological activities of compounds related to 3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one:

- Study on Antimicrobial Activity :

- Anticancer Evaluation :

- Research into structurally similar compounds revealed significant cytotoxic effects against multiple cancer cell lines, suggesting that modifications to the cyclobutane structure could yield more effective anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.